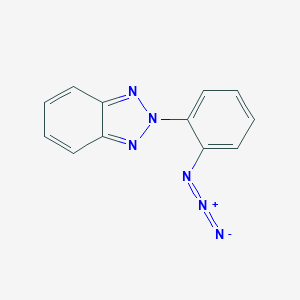

2-(2-azidophenyl)benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-azidophenyl)benzotriazole is a chemical compound with the molecular formula C12H8N6. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields, including corrosion inhibition, UV stabilization, and pharmaceuticals . The azido group attached to the phenyl ring in this compound introduces unique chemical properties, making it a subject of interest in scientific research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-azidophenyl)benzotriazole typically involves the following steps:

Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

Introduction of Azido Group: The azido group is introduced by reacting the benzotriazole derivative with sodium azide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency .

化学反応の分析

Types of Reactions

2-(2-azidophenyl)benzotriazole undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Copper Catalysts: Often employed in cycloaddition reactions to facilitate the formation of triazoles.

Major Products Formed

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(2-azidophenyl)benzotriazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported a compound derived from this compound with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as a lead compound for antibiotic development .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity. In vitro tests revealed that certain derivatives exhibited comparable activity to existing treatments against Acanthamoeba castellanii, a protozoan that poses health risks to humans . This suggests that this compound could be a candidate for developing new treatments for protozoal infections.

Anthelmintic Properties

Research indicates that benzotriazole derivatives, including those related to this compound, show promise as anthelmintic agents. Compounds tested against Pheretima posthuma demonstrated dose-dependent anthelmintic activity, making them potential alternatives to traditional anthelmintics like mebendazole and albendazole .

Materials Science

Photoactive Materials

The azide functional group in this compound makes it suitable for applications in photoactive materials. The compound can be utilized in the synthesis of polymers that undergo photochemical transformations, which are valuable in fields such as photolithography and organic electronics .

Synthesis of Functionalized Aromatics

The compound serves as a key intermediate in the synthesis of various functionalized aromatic compounds through azide transfer reactions. This application is particularly relevant in organic synthesis, where the ability to introduce azide groups selectively can lead to diverse chemical modifications .

Case Studies

作用機序

The mechanism of action of 2-(2-azidophenyl)benzotriazole is primarily based on its ability to undergo cycloaddition reactions. The azido group can react with alkynes or other dipolarophiles to form stable triazole rings. This property is exploited in various applications, such as bioconjugation and material science .

類似化合物との比較

Similar Compounds

2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV stabilization properties.

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in industrial polymers.

Uniqueness

2-(2-azidophenyl)benzotriazole is unique due to the presence of the azido group, which imparts distinct reactivity and allows for its use in click chemistry and bioconjugation applications . This sets it apart from other benzotriazole derivatives that primarily function as UV stabilizers or corrosion inhibitors .

特性

CAS番号 |

15284-70-5 |

|---|---|

分子式 |

C12H8N6 |

分子量 |

236.23 g/mol |

IUPAC名 |

2-(2-azidophenyl)benzotriazole |

InChI |

InChI=1S/C12H8N6/c13-17-14-11-7-3-4-8-12(11)18-15-9-5-1-2-6-10(9)16-18/h1-8H |

InChIキー |

OSVLYBSRHUTBKY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |

正規SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |

Key on ui other cas no. |

15284-70-5 |

同義語 |

2-(2-Azidophenyl)-2H-benzotriazole |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。